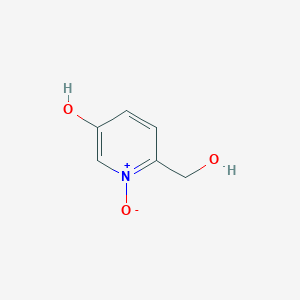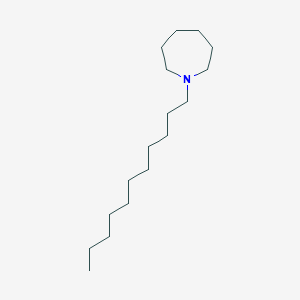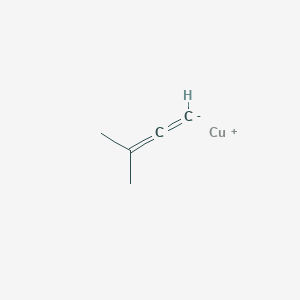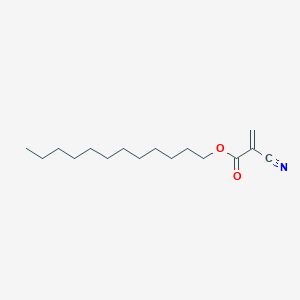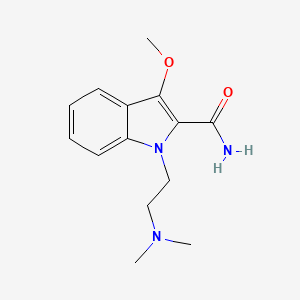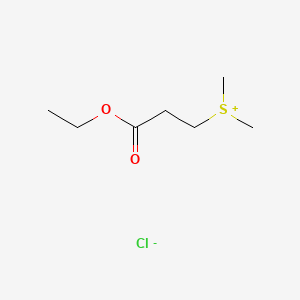
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is an organosulfur compound with the molecular formula C7H15O2SCl It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 3-ethoxy-3-oxopropyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired sulfonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, or amines can participate in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride involves its interaction with nucleophiles and electrophiles. The sulfonium ion is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in the formation of ylides.
Ethylsulfonium chloride: A simpler sulfonium salt with ethyl substituents.
Uniqueness
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is unique due to the presence of the 3-ethoxy-3-oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
75819-66-8 |
|---|---|
Formule moléculaire |
C7H15ClO2S |
Poids moléculaire |
198.71 g/mol |
Nom IUPAC |
(3-ethoxy-3-oxopropyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H15O2S.ClH/c1-4-9-7(8)5-6-10(2)3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DEBCJSNPNLBWBM-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC[S+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



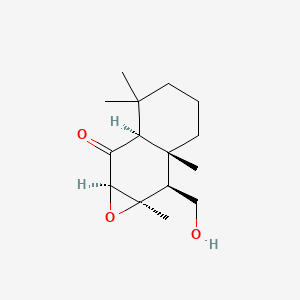
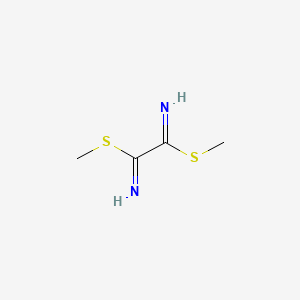
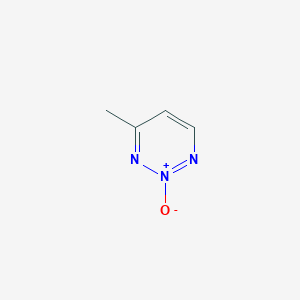
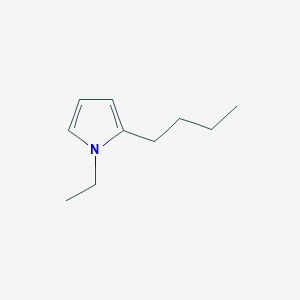
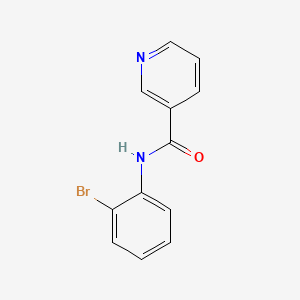
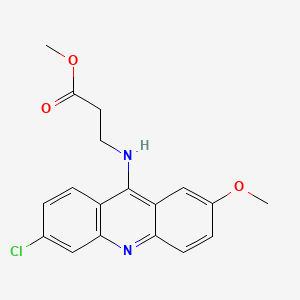
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
